Trametinib

Content Navigation

CAS Number

Product Name

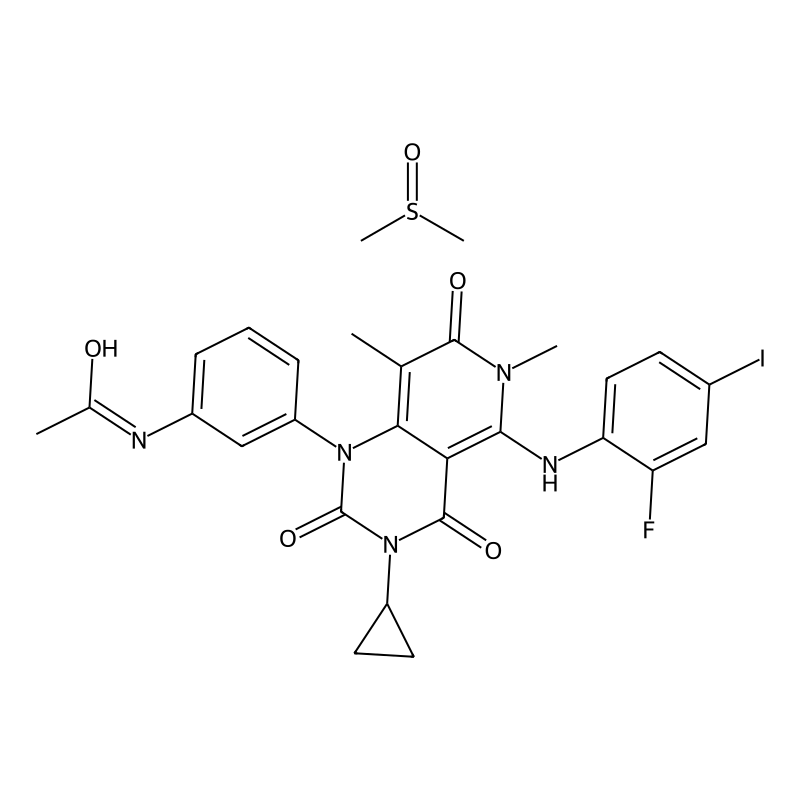

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Trametinib MEK1 MEK2 allosteric inhibitor mechanism of action

Mechanism of Action and Structural Basis

Trametinib exerts its effects through a multi-faceted mechanism at the molecular level.

- Allosteric Inhibition of MEK1/2: this compound is an ATP-noncompetitive inhibitor that binds adjacent to the ATP-binding site of MEK. [1] It preferentially binds to unphosphorylated MEK, preventing RAF-dependent phosphorylation and activation. [2] [3] This binding maintains MEK in its inactive form and blocks its ability to phosphorylate its only known substrates, ERK1 and ERK2. [2] [4] [5]

- Unique Engagement of the KSR:MEK Complex: Structural studies reveal that this compound's binding pocket is remodeled when MEK is in complex with its scaffold protein, KSR (Kinase Suppressor of Ras). [6] Unlike other MEK inhibitors, a unique pharmacophore of this compound extends to directly engage the KSR interface. [6] This interaction stabilizes the KSR:MEK complex while, paradoxically, disrupting the related RAF-MEK complex, contributing to its distinct pharmacological profile. [6]

The following diagram illustrates the signaling pathway targeted by this compound and its mechanism of inhibition.

The RAS-RAF-MEK-ERK signaling pathway and this compound's allosteric inhibition of MEK.

Pharmacological Profile

The table below summarizes key quantitative pharmacological data for this compound.

| Parameter | Value | Details / Conditions |

|---|---|---|

| Molecular Weight | 615.3948 g/mol (average) [2] | Chemical Formula: C₂₆H₂₃FIN₅O₄ [2] |

| IC₅₀ (MEK1) | 0.7–0.9 nmol/L [4] | Half maximum inhibitory concentration in enzymatic assays. [4] |

| Bioavailability | 72% (tablet) [2] | A high-fat meal decreases AUC by 24% and Cmax by 70%. [2] |

| Time to Cmax (Tmax) | 1.5 hours [2] | Following oral administration under fasting conditions. [2] |

| Protein Binding | 97.4% [2] | Bound to human plasma proteins. [2] |

| Apparent Volume of Distribution (Vc/F) | 214 L [2] | |

| Primary Metabolic Enzymes | Carboxylesterases (hydrolysis) [2] | CYP-mediated oxidation is a minor pathway. [2] |

| Route of Elimination | Feces (>80%), urine (<20%) [2] | Following oral administration. [2] |

| Terminal Half-Life | ~5.3 days [4] | Leads to a mean accumulation ratio of ~6.0 with daily dosing. [2] |

Key Experimental Findings and Protocols

Research into this compound's efficacy and resistance has yielded critical insights and established standard experimental models.

- In Vitro Cell Proliferation Assay: Treatment of BRAF V600E melanoma cell lines with this compound inhibits proliferation at concentrations of 1.0–2.5 nmol/L. [4] This is typically measured using assays like MTT or CellTiter-Glo over 3-5 days.

- Pathway Inhibition Analysis: In xenograft tumor models, this compound shows sustained inhibition of ERK phosphorylation. [4] This is confirmed in patient tumor biopsies via western blot or immunohistochemistry showing decreased phospho-ERK and suppression of the proliferation marker Ki67. [4] [7]

- Combination Therapy Rationale: In vitro and in vivo studies demonstrate that combining this compound with the BRAF inhibitor dabrafenib results in greater growth inhibition of BRAF V600 mutation-positive tumour cell lines and delayed emergence of resistance compared to either drug alone. [2]

Research and Clinical Considerations

- Therapeutic Applications: this compound is approved for use alone or with dabrafenib for treating unresectable/metastatic melanoma, metastatic NSCLC, and other solid tumors with BRAF V600 mutations. [2] It is also being investigated in clinical trials for KRAS-mutant NSCLC and juvenile myelomonocytic leukemia (JMML). [8] [9]

- Mechanism of Resistance: A major challenge is adaptive resistance. Long-term this compound treatment can cause feedback activation of other pathways, including the PI3K-AKT pathway and multiple receptor tyrosine kinases (RTKs), leading to restored ERK phosphorylation and tumor survival. [8] This underscores the need for rational combination therapies.

- Cardiovascular Toxicity: this compound use is associated with adverse cardiovascular effects, including cardiomyopathy (evident as reduced left ventricular ejection fraction) and hypertension, which require clinical monitoring. [5]

References

- 1. : An Oral MEK Inhibitor for Metastatic Melanoma - Page 2 this compound [medscape.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. : a MEK inhibitor for management of metastatic melanoma... This compound [pmc.ncbi.nlm.nih.gov]

- 5. Cardiovascular Effects of the MEK Inhibitor, this compound [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for the action of the drug this compound at KSR- ... [pmc.ncbi.nlm.nih.gov]

- 7. (GSK1120212) | SpringerLink this compound [link.springer.com]

- 8. Coinhibition of the MEK/RTK pathway has high therapeutic ... [nature.com]

- 9. Efficacy of the Allosteric MEK Inhibitor this compound in Relapsed ... [pmc.ncbi.nlm.nih.gov]

Trametinib RASopathy pathway hyperactivation preclinical studies

Evidence Summary: Trametinib in RASopathies

| Study Focus / Model | Key Findings on Efficacy | Key Findings on Mechanism & Dosing | Source |

|---|---|---|---|

| Pediatric HCM (Clinical Study, n=61) | Significant reduction in death, cardiac transplantation, or need for cardiac surgery. Manageable dermatologic/mucous membrane side effects. [1] | Targets severe HCM from RAS/MAPK pathway variants (e.g., in Noonan syndrome). Personalizes treatment by targeting genetic cause. [1] [2] | [1] |

| Noonan Syndrome (Systematic Review, 16+ cases) | Short-term improvement in severe/critical cardiac and lymphatic manifestations (e.g., chylothorax, HCM). Refractory respiratory failure resolved, allowing extubation. [2] | Effective at low doses (e.g., 0.025 mg/kg/day). Acts on final mediators of the RAS/MAPK cascade, preventing complications. [2] | [2] |

| Structural Mechanism (Biochemical Study) | Unique direct engagement with KSR (Kinase Suppressor of Ras) at the MEK interface. Explains distinct pharmacology and high-affinity target engagement. [3] | KSR binding remodels MEK's allosteric pocket, impacting drug kinetics and residence time. Distinguishes between KSR-MEK and RAF-MEK complexes. [3] | [3] |

| SFMS with Rickets (Case Report) | Improved phosphate regulation and reduced FGF23 levels in HRAS-related mosaic RASopathy. Led to rapid developmental progress (e.g., independent walking). [4] | Manages complex non-malignant manifestations of mosaic RASopathies, demonstrating pathway-wide therapeutic potential. [4] | [4] |

Mechanistic Insights & Experimental Protocols

A deep understanding of this compound's action and how to study it is crucial for preclinical research.

Mechanism of Action: Beyond Simple MEK Inhibition

This compound is an allosteric inhibitor of MEK1/2. Recent structural biology studies reveal a more complex and unique mechanism compared to other MEK inhibitors [3].

- Unique KSR Engagement: Structural analyses show that this compound binds directly to the KSR-MEK complex, not just MEK alone. Its pharmacophores reach into a pocket formed at the KSR-MEK interaction interface [3].

- Conformational Remodeling: When MEK is complexed with KSR, its allosteric pocket is remodeled into an "extended" conformation. This compound is uniquely equipped to exploit this specific pocket, leading to distinct binding kinetics and potentially contributing to its efficacy [3].

- Pathway Suppression: By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK, the final kinase in the core pathway. This, in turn, normalizes the transcription of downstream target genes responsible for uncontrolled cell proliferation, survival, and differentiation, which are dysregulated in RASopathies [2] [5].

This sophisticated mechanism can be visualized in the context of the signaling pathway and this compound's intervention point.

This compound inhibits MEK in the RAS/MAPK pathway. Its binding is enhanced by the scaffold protein KSR [3] [5].

Preclinical Workflow & Key Assays

A typical preclinical workflow for validating this compound's efficacy in RASopathy models involves several key stages, as outlined below.

A generalized preclinical workflow for evaluating this compound, highlighting model selection and key molecular and phenotypic assays [2] [6].

- Model Selection: Studies often use genetically engineered mouse models harboring mutations in genes like PTPN11, RAF1, or RIT1 that recapitulate human Noonan syndrome phenotypes, including hypertrophic cardiomyopathy (HCM) and lymphatic defects [2]. Preclinical mouse studies indicate that a dose of 1.44 mg per kg of diet effectively inhibits the Ras/Mek/Erk pathway in multiple tissues without significant adverse effects, unlike higher doses [6].

- Pathway Analysis: A standard method is western blotting to detect levels of phosphorylated ERK (p-ERK) and total ERK (t-ERK) in tissue samples (e.g., heart, liver, spleen) to confirm target engagement and pathway suppression [6] [7].

- Phenotypic Assessment: For HCM, echocardiography is used to measure left ventricular wall thickness and cardiac function. For lymphatic issues, histological analysis or measurement of chylous effusion resolution is performed [2].

- Target Engagement Assays: Advanced techniques like Bioluminescence Resonance Energy Transfer (BRET) with a bodipy-conjugated this compound tracer can be used in live cells to measure drug binding to the MEK-KSR complex specifically, providing detailed pharmacokinetic data [3].

Research Implications & Future Directions

The promising data on this compound opens several avenues for continued research and development.

- Addressing Resistance Mechanisms: A known challenge with MEK inhibition is adaptive feedback resistance. In oncology, this compound treatment can cause feedback activation of other pathways, like PI3K-AKT, or receptor tyrosine kinases (RTKs). This underscores the potential for combination therapies (e.g., with RTK or PI3K inhibitors) to achieve more durable efficacy, a concept being explored in cancer that may be relevant for complex RASopathies [8] [5].

- Expansion to Other Diseases: The success in RASopathies demonstrates a proof-of-concept for targeting the RAS/MAPK pathway. Research is exploring this compound's application in other conditions driven by this pathway's hyperactivation, including certain aging phenotypes and specific cancers with non-G12C KRAS mutations [4] [8] [6].

- Focus on Long-Term Safety: While short-term side effects like dermatologic issues are manageable, preclinical models highlight the need for careful dose optimization to avoid long-term toxicities (e.g., hepatic steatosis, splenomegaly) observed at higher doses, especially for chronic treatment [6].

References

- 1. New Treatment Option for Severe Hypertrophic Cardiomyopathy in... [acc.org]

- 2. This compound as a targeted treatment in cardiac and lymphatic ... [frontiersin.org]

- 3. Structural basis for the action of the drug this compound at KSR- ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeted treatment of hypophosphatemia with this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting RAS–RAF–MEK–ERK signaling pathway in ... [pmc.ncbi.nlm.nih.gov]

- 6. The geroprotectors this compound and rapamycin combine... | Nature Aging [nature.com]

- 7. with and without pazopanib has potent this compound activity... preclinical [spandidos-publications.com]

- 8. Coinhibition of the MEK/RTK pathway has high therapeutic ... [nature.com]

Trametinib metabolism and excretion pathways

Metabolic Pathways of Trametinib

The primary and secondary metabolic pathways for this compound are summarized in the table below.

| Pathway | Key Enzymes/Processes | Outcome/Metabolites |

|---|---|---|

| Primary Metabolism | Deacetylation via carboxylesterases (e.g., CES1b/c, CES2) and other hydrolytic enzymes [1] [2] [3]. | Formation of deacetylated metabolite[scitation:1]. |

| Secondary Metabolism | Mono-oxygenation, hydroxylation, and glucuronidation [1] [3]. CYP-mediated oxidation is a minor pathway [1] [2]. | Metabolites M1, M2, M3, M4 characterized [1]. M1 and M3 are active but less potent than parent compound [1]. |

| Post-Metabolism | Following a single dose of radiolabeled this compound, ~50% of circulating radioactivity was from the parent compound. After repeat dosing, the parent drug accounted for ≥75% of drug-related material in plasma [1]. | High proportion of active parent compound in systemic circulation. |

The following diagram illustrates the sequence of this compound's metabolic transformations.

Pharmacokinetic and Excretion Profile

Key pharmacokinetic parameters and excretion data for this compound are summarized in the following table.

| Parameter | Finding | Notes |

|---|---|---|

| Route of Elimination | >80% Feces, <20% Urine [1] [2] | The parent compound accounts for <0.1% of the recovered dose in excreta [2]. |

| Elimination Half-Life | 3.9 to 4.8 days [2] | Contributes to a long half-life and sustained target inhibition [4]. |

| Protein Binding | 97.4% [1] [2] | Heavily bound to plasma proteins. |

| Impact of Hepatic Impairment | No clinically important effect on exposure in mild impairment [2] [3]. | Pharmacokinetics not studied in moderate or severe impairment; caution advised [2]. |

The overall excretion pathway for this compound and its metabolites is visualized below.

Experimental Protocols and Research Tools

Detailed methodologies from key studies provide tools for investigating this compound distribution and metabolism.

Radiolabeled this compound Synthesis for Distribution Studies

A published method details the synthesis of radioiodinated this compound (123I, 124I, 131I) for use as a PET or SPECT tracer to monitor drug distribution and resistance [5] [6].

- Key Reagent: A this compound-boronato-pinacol precursor is used for copper-mediated radioiodination [6].

- Reaction Setup: The precursor is reacted with Na*I (≥37 MBq), copper acetate, and 1,10-phenanthroline in a methanol:water (4:1) mixture [6].

- Process: The mixture is heated at 80°C for 35 minutes [6].

- Purification and Analysis: The crude product is purified via HPLC (C-18 column, 5%-95% CH3CN gradient in 0.1% TFA/water over 15 minutes). The iodinated this compound fraction is isolated and formulated [6].

- Outcome: This method yields the tracer in >95% purity and >100 GBq/μmol specific activity, enabling quantitative tracking of drug distribution [5].

In Vitro Proliferation and Pathway Inhibition Assay

Research on the relationship between MAPK pathway inhibition and anti-proliferative effects of this compound in breast cancer lines used the following protocol [7]:

- Cell Proliferation Measurement:

- Method: Thymidine incorporation assay.

- Procedure: Seed 3000 cells/well in 96-well plates. Treat with serial dilutions of this compound for 72 hours. Measure incorporated thymidine to determine proliferation.

- Output: Calculate IC50 values for cell proliferation [7].

- Pathway Inhibition Measurement:

- Method: Western blot analysis.

- Target: Measure phosphorylation levels of ERK (a downstream target of MEK) in cell lines after this compound treatment.

- Output: Determine the concentration required for pathway inhibition, which can be correlated with IC50 data [7].

Key Considerations for Researchers

- Metabolite Activity: Several metabolites retain MEK-inhibiting activity, which may contribute to the drug's overall efficacy and toxicity profile [1].

- Renal and Hepatic Impairment: Given low renal excretion, renal impairment is unlikely to significantly alter this compound exposure [2]. Hepatic impairment requires careful dose evaluation as its impact is not fully established [3].

- Research Applications: Radiolabeled this compound is a powerful tool for studying drug delivery, tumor penetration, and the emergence of resistance, moving beyond the current fixed-dosing paradigm [5] [6].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY this compound [guidetopharmacology.org]

- 3. Phase I pharmacokinetic study of single agent this compound in ... [jeccr.biomedcentral.com]

- 4. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

- 5. Synthesis of the PET Tracer 124 I-Trametinib for MAPK/ERK ... [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK ... [jnm.snmjournals.org]

- 7. Relationships between Signaling Pathway Usage and... | PLOS One [journals.plos.org]

Comprehensive Technical Guide: Trametinib for Neuroinflammatory Pathway Modulation

Introduction and Executive Summary

Trametinib (GSK1120212) is a reversible, highly selective allosteric inhibitor of MEK1/2 (MAP2K1/MAP2K2) within the mitogen-activated protein kinase (MAPK) signaling cascade that has emerged as a promising therapeutic approach for modulating neuroinflammation in neurological disorders. Originally developed and FDA-approved for oncology applications, particularly BRAF-mutant melanoma, this compound has subsequently demonstrated significant anti-inflammatory effects and neuroprotective properties in preclinical models of neurodegenerative diseases, traumatic brain injury, and neurodevelopmental disorders. This whitepaper provides a comprehensive technical resource for researchers and drug development professionals, synthesizing current evidence on this compound's mechanisms, efficacy across disease models, experimental protocols, and pharmacological considerations specifically relevant to neuroinflammatory applications.

The therapeutic rationale for MEK inhibition in neuroinflammation stems from the central role of the RAS-MAPK signaling pathway in regulating glial cell activation, cytokine production, and neuronal survival. Chronic activation of this pathway drives persistent microglial and astrocyte activation, leading to excessive production of pro-inflammatory mediators that contribute to neurodegeneration. By targeting MEK1/2, this compound modulates downstream ERK phosphorylation and subsequent transcription of inflammatory genes, effectively disrupting this pathological cascade. Recent evidence further suggests that this compound promotes adult neurogenesis and provides cognitive protection in addition to its anti-inflammatory effects, positioning it as a multifaceted therapeutic candidate for neurological disorders with neuroinflammatory components [1] [2] [3].

Molecular Mechanisms of Action

Core Signaling Pathway Modulation

This compound exerts its primary therapeutic effects through allosteric inhibition of MEK1 and MEK2, dual-specificity threonine/tyrosine kinases that serve as critical hubs in the MAPK signaling cascade. The molecular interactions and pathway modulation can be visualized as follows:

Figure 1: this compound inhibition of the MEK/ERK pathway and downstream effects on neuroinflammation and neurogenesis. This compound allosterically inhibits MEK1/2, preventing ERK phosphorylation and subsequent pro-inflammatory gene transcription while promoting neurogenic factors.

The MAPK/ERK pathway is a critical signaling cascade that transduces extracellular signals (growth factors, cytokines, hormones) into intracellular responses regulating proliferation, differentiation, survival, and inflammatory responses. Under physiological conditions, this pathway is transiently activated; however, in pathological states, chronic activation drives sustained production of pro-inflammatory mediators and cellular dysfunction. This compound specifically inhibits MEK1 (IC50 0.7 nM) and MEK2 (IC50 0.9 nM) activation, preventing the phosphorylation of their sole known substrates, ERK1 and ERK2. This inhibition subsequently modulates the transcription of numerous genes involved in inflammatory responses, cell cycle progression, and differentiation [4].

This compound's mechanism extends beyond simple pathway inhibition to include induction of endogenous regulators. Treatment increases expression of p15INK4b, a cyclin-dependent kinase inhibitor that regulates cell cycle progression, and Neurogenin 2 (Neurog2), a proneural transcription factor critical for neuronal differentiation. This dual action both suppresses inflammatory signaling and promotes regenerative processes, representing a unique therapeutic profile among anti-inflammatory agents [1] [3].

Effects on Specific CNS Cell Populations

Table 1: this compound's Cell-Type-Specific Effects in the Central Nervous System

| Cell Type | Key Effects | Mechanistic Insights | Experimental Evidence |

|---|

| Microglia | Reduces pro-inflammatory activation; decreases chemotactic activity; attenuates neuroinflammation | Inhibits MEK/ERK-driven production of TNF-α, IL-1β, IL-6, NOS2; reduces microglial density in injury sites | In vitro: LPS-stimulated primary microglia [2] In vivo: TBI mouse model [2] | | Astrocytes | Modulates reactive astrogliosis; reduces pro-inflammatory signaling | Attenuates cytokine production and MAPK-mediated activation | Organotypic brain slice cultures [5] | | Neural Stem Cells (NSCs) | Promotes neuronal differentiation; enhances adult neurogenesis | Increases p15INK4b and Neurog2 expression; induces cell cycle exit and differentiation | In vitro: Adult mouse NSCs [1] [3] Ex vivo: 5XFAD AD model [3] | | Oligodendrocytes | Rescues oligodendrocyte populations | Reduces inflammatory-mediated damage in white matter | In vivo: TBI mouse model [2] | | Neurons | Indirect protection against inflammation-induced toxicity; potentially supports synaptic function | Reduces exposure to inflammatory mediators; may modulate glutamatergic signaling | In vivo: Cognitive protection in AD and TBI models [1] [2] |

Therapeutic Evidence in Disease Models

Efficacy Across Neuroinflammatory Conditions

Table 2: this compound Efficacy in Preclinical Models of Neurological Disorders

| Disease Model | Experimental Protocol | Key Findings | Molecular/Pathological Outcomes |

|---|---|---|---|

| Alzheimer's Disease (5XFAD mice) [1] [3] | 0.1 mg/kg/day orally for 1-2.5 months | Enhanced adult neurogenesis in DG, SVZ, and cortex; rescued cognitive impairment; reduced neuronal loss | ↑ Neuronal differentiation markers; ↓ cognitive deficits in novel object recognition and fear conditioning tests |

| Traumatic Brain Injury (CCI mouse model) [2] | 1 mg/kg/day orally for 7 days post-injury | Improved cognitive function; reduced microglial density; rescued oligodendrocytes; attenuated neuroinflammation | ↓ Pro-inflammatory factors (TNF-α, IL-1β); ↓ microglial activation; improved performance in Morris water maze and radial arm maze |

| Aging & Inflammaging (Aging mouse study) [6] | Combination with rapamycin (dose not specified) | Extended lifespan; reduced systemic inflammation; attenuated neuroinflammation; normalized brain glucose uptake | ↓ Pro-inflammatory chemokines (Cxcl11, Cd5l, Ccl8); reduced microglial and astrocyte activation in striatum |

| Noonan Syndrome (Human case reports) [7] | 0.025 mg/kg/day orally for 5 weeks | Resolution of chylothorax; improved pulmonary function in lymphatic manifestations | Targeted RAS/MAPK pathway overactivation; ameliorated lymphatic anomalies |

| Neuroinflammatory Platform (Organotypic brain slices) [5] | 0.05-5 μM in culture media | Reversed neuroinflammatory signature; identified PTPN11/SHP2 as potential target | Rescued disease-associated microglial activation; reversed neuronal gene expression loss |

The 5XFAD Alzheimer's mouse model studies demonstrated that this compound administration not only reduced neuroinflammatory markers but also unexpectedly promoted adult neurogenesis in multiple brain regions, including the hippocampus, subventricular zone, and notably the cortex—a region not traditionally associated with robust adult neurogenesis. This suggests that this compound may enhance the brain's innate regenerative capacity while simultaneously addressing inflammatory drivers of neurodegeneration. Cognitive benefits were demonstrated through significant improvements in novel object recognition and fear conditioning tests, indicating enhanced learning and memory function [1] [3].

In traumatic brain injury models, this compound treatment initiated 2 hours post-injury and continued for 7 days significantly improved cognitive recovery and reduced multiple markers of neuroinflammation. Treated animals showed improved performance in the Morris water maze, demonstrating enhanced spatial learning and memory, and in the eight-arm radial maze, indicating improved working memory. These functional improvements correlated with reduced microglial activation and preservation of oligodendrocytes, suggesting both anti-inflammatory and neuroprotective mechanisms [2].

Experimental Protocols and Methodologies

In Vitro and Ex Vivo Applications

Primary Microglia Cultures and LPS Stimulation: Primary microglia are isolated from postnatal day 0-2 (P0-P2) rodent brains through mechanical dissociation and trypsin/DNase digestion. Cells are cultured in DMEM with 10% FCS and 1% penicillin/streptomycin for 9-12 days, with L292-conditioned medium added after 7 days. Microglia are isolated by gentle shaking (100 rpm, 37°C, 1 hour). For this compound testing, cells are pre-treated with 5-10 nM this compound for 2 hours before stimulation with 100 ng/ml LPS for 6-24 hours. Outcome measures include qPCR analysis of M1 phenotype biomarkers (IL-1β, TNF-α, NOS2) and M2 biomarkers (IL-10, VEGF, Arg1) [2].

Adult Neural Stem Cell (NSC) Differentiation Assay: Primary NSCs are isolated from the subventricular zone of 8-week-old C57BL/6 mice or 8-month-old 5XFAD mice. Neurospheres are cultured in DMEM/F12 medium with N2 supplement, bFGF (20 ng/ml), and EGF (20 ng/ml). For differentiation assays, neurospheres are dissociated with 0.025% trypsin-EDTA and plated on poly-L-ornithine/laminin-coated plates in growth factor-depleted medium for 2 days. This compound effects on neuronal differentiation are assessed through immunocytochemistry for neuronal markers (βIII-tubulin, MAP2) and qPCR for p15INK4b and Neurog2 expression [1] [3].

Organotypic Brain Slice Cultures: Cortical brain slices (300 μm) are prepared from 21-day-old C57BL/6 mice using a tissue chopper. Slices are cultured on cell culture inserts in neurobasal media with 20% horse serum for the first 5 days, then switched to serum-free media with B27 supplement. This compound treatment is typically initiated on day in vitro (DIV) 5, with doses ranging from 0.05-5 μM based on experimental objectives. This ex vivo system recapitulates neuroinflammatory biology relevant to human neurodegenerative diseases and is particularly useful for target validation and drug screening [5].

In Vivo Administration Protocols

Animal Dosing and Formulation: For most neuroinflammatory applications in mouse models, this compound is micronized and suspended in a vehicle containing 5% mannitol, 1.5% hydroxypropyl methylcellulose, and 0.2% sodium lauryl sulfate. Dosing regimens vary by model:

- Alzheimer's models: 0.1 mg/kg/day administered by oral gavage for 1-2.5 months [1] [3]

- Traumatic brain injury: 1 mg/kg/day for 7 consecutive days beginning 2 hours post-injury [2]

- Aging studies: Lower doses (unspecified) in combination with rapamycin [6]

- Noonan syndrome models: 0.025 mg/kg/day in pediatric cases [7]

Cognitive and Behavioral Assessments: Multiple behavioral paradigms are employed to assess functional outcomes:

Novel Object Recognition: Mice are habituated in an empty arena, then trained with two identical objects. During testing, one familiar object is replaced with a novel object. Discrimination index = (time with novel - time with familiar)/(total exploration time) [1] [3].

Fear Conditioning: Mice receive paired audio stimuli (460 Hz, 75 dB) and mild foot shocks (0.5 mA) during training. Contextual memory is assessed 24 hours later by measuring freezing behavior in the training context [1] [3].

Morris Water Maze: Mice are trained to locate a submerged platform in a milky-water tank. Escape latency (time to find platform) is measured over multiple trials. Spatial memory is assessed in probe trials with the platform removed [2].

Eight-Arm Radial Maze: Working memory errors are recorded when animals re-enter arms previously visited while collecting food rewards from all eight arms [2].

Pharmacological Properties and Research Considerations

Pharmacokinetics and Brain Exposure

This compound displays high plasma protein binding (97% in humans) and a relatively low brain-blood ratio (0.1-0.6), indicating limited central nervous system penetration in intact blood-brain barrier conditions. This limited access is primarily mediated by P-glycoprotein efflux transporters at the blood-brain barrier. However, in pathological conditions where blood-brain barrier integrity is compromised (e.g., traumatic brain injury, neuroinflammation, neurodegenerative disease), brain penetration may be enhanced. For research applications requiring robust CNS exposure, investigators should consider higher dosing regimens or model systems with compromised barrier function [4].

The compound is administered orally and demonstrates sustained target inhibition due to its reversible allosteric mechanism, allowing for once-daily dosing in most preclinical models. When designing experiments, researchers should note that this compound's effects on pathway inhibition persist beyond its plasma half-life due to its mechanism of action.

Safety and Tolerability Profile

Based on clinical experience in oncology, this compound has a manageable safety profile with certain characteristic adverse effects that researchers should monitor in chronic preclinical studies:

- Dermatological toxicity: Rash (89% in monotherapy) and other skin toxicities are common but typically low-grade [4]

- Ocular toxicity: Retinal vein occlusion (2%) and retinal pigment epithelial detachment (0.5-2%) [4]

- Cardiovascular effects: Cardiomyopathy (7%) and venous thromboembolism (7%) [4]

- Gastrointestinal effects: Diarrhea (44%), vomiting (22%) [4]

- Laboratory abnormalities: AST/ALT increases, hypoalbuminemia, anemia [4]

For research applications, particularly in non-terminal chronic studies, regular monitoring of dermatological, ocular, and cardiovascular parameters is recommended. Dose adjustments may be necessary for long-term neuroinflammatory studies, as the optimal dosing for neurological applications may differ from oncological protocols.

Research Applications and Future Directions

Applications in Drug Discovery and Target Validation

This compound serves as both a tool compound for basic research on MEK/ERK pathway function in neuroinflammation and a therapeutic candidate for translational development. Key research applications include:

- Pathway validation: Using this compound to confirm the role of MEK/ERK signaling in specific neuroinflammatory processes

- Combination therapy screening: Evaluating this compound alongside other mechanism-targeted agents (e.g., rapamycin for mTOR pathway dual inhibition) [6]

- Neurogenesis research: Investigating the links between inflammatory signaling and endogenous neural repair mechanisms [1] [3]

- Biomarker discovery: Identifying pharmacodynamic markers of MEK pathway modulation in neurological contexts

The recent development of organotypic brain slice cultures from adult mice provides a particularly valuable platform for studying this compound's effects on neuroinflammation in a system that recapitulates key aspects of human neurodegenerative disease biology. This platform enables medium-throughput screening and mechanistic studies without the limitations of primary microglial cultures, which rapidly lose their in vivo phenotype in vitro [5].

Conclusion and Research Recommendations

This compound represents a promising therapeutic approach for modulating neuroinflammation through selective MEK1/2 inhibition. The compound demonstrates robust effects across multiple preclinical models of neurological disorders, with evidence supporting both anti-inflammatory and pro-regenerative mechanisms. For researchers considering this compound for neuroinflammatory applications, the following recommendations are provided:

- Model selection: Choose disease models with demonstrated MEK/ERK pathway involvement; Alzheimer's, TBI, and neurodevelopmental disorder models have the strongest validation

- Dosing considerations: Begin with 0.1 mg/kg/day for chronic neurodegenerative models and 1 mg/kg/day for acute injury models; adjust based on tolerability and target engagement markers

- Combination strategies: Consider rational combination approaches targeting complementary pathways (e.g., mTOR with rapamycin) for enhanced efficacy [6]

- Biomarker integration: Include phospho-ERK staining or other pathway activation markers to confirm target engagement in specific models

- Safety monitoring: Implement appropriate safety assessments, particularly for long-term studies exceeding 4 weeks of continuous administration

References

- 1. This compound activates endogenous neurogenesis and ... [pmc.ncbi.nlm.nih.gov]

- 2. MEK inhibitor this compound attenuates neuroinflammation and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound activates endogenous neurogenesis and ... [nature.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Preclinical translational platform of neuroinflammatory disease ... [jneuroinflammation.biomedcentral.com]

- 6. Suppressing Two Signals of Aging: Insights from the 2025 ... [gethealthspan.com]

- 7. Frontiers | this compound as a targeted treatment in cardiac and lymphatic... [frontiersin.org]

Comprehensive Application Notes and Protocols for Trametinib Dosing in Pediatric Low-Grade Glioma

Then, I will now begin the main body of the application notes and protocols.

Introduction and Mechanism of Action

Pediatric low-grade gliomas (pLGG) represent the most common central nervous system tumor in children, with the majority driven by alterations in the MAPK signaling pathway. Trametinib dimethyl sulfoxide, a selective allosteric inhibitor of MEK1 and MEK2, has emerged as a cornerstone in the targeted therapeutic approach for these tumors. As a key component of the MAPK cascade (RAS-RAF-MEK-ERK), MEK inhibition effectively suppresses downstream signaling that drives tumor proliferation and survival. The BRAF V600E mutation occurs in approximately 15-20% of pLGG cases and is associated with higher resistance to conventional chemotherapy and increased risk of malignant transformation [1]. The 2021 WHO classification of CNS tumors has further emphasized the importance of molecular characterization in pLGG, solidifying the rationale for targeted interventions like this compound based on specific genetic alterations [2].

The clinical development of this compound for pediatric gliomas represents a paradigm shift from traditional cytotoxic chemotherapy toward molecularly-targeted approaches. Conventional therapies including surgery, radiation, and chemotherapy have demonstrated insufficient efficacy for some pLGG subtypes and are associated with significant morbidity, particularly in developing children [1]. The strategic inhibition of the MAPK pathway at the MEK level offers a more precise therapeutic option that aligns with the underlying tumor biology. For BRAF V600E-mutant pLGG, combination therapy with this compound and the BRAF inhibitor dabrafenib has demonstrated superior efficacy compared to chemotherapy, leading to FDA approval for this indication [1]. The evolution of this compound in pediatric neuro-oncology underscores the critical importance of understanding its proper dosing, monitoring parameters, and administration protocols to optimize clinical outcomes.

Dosing Regimens and Schedules

Weight-Based Dosing Protocols

This compound dosing in pediatric low-grade glioma follows precise weight-based algorithms that differ between monotherapy and combination regimens. The recommended phase II dose established in clinical trials is 0.025 mg/kg once daily for patients aged ≥6 years and 0.032 mg/kg once daily for patients <6 years, with a maximum daily dose of 2 mg regardless of weight [3]. These doses were specifically determined to achieve drug exposures comparable to those established as effective in adult populations while maintaining acceptable toxicity profiles in pediatric patients.

For clinical convenience and precision, this compound is available in both tablet and oral solution formulations. The oral solution is particularly valuable for younger children and those requiring very precise dose adjustments. Dosing by body weight follows these standardized protocols:

Table 1: Weight-Based Dosing for this compound Tablets in Pediatric LGG

| Body Weight (kg) | This compound Dose | Formulation |

|---|---|---|

| 26-37 kg | 1 mg once daily | 0.5 mg tablets × 2 |

| 38-50 kg | 1.5 mg once daily | 0.5 mg tablets × 3 |

| ≥51 kg | 2 mg once daily | 2 mg tablet × 1 |

Table 2: Weight-Based Dosing for this compound Oral Solution in Pediatric LGG

| Body Weight (kg) | This compound Dose | Volume of Oral Solution |

|---|---|---|

| 8 kg | 0.3 mg | 6 mL |

| 9-10 kg | 0.35 mg | 7 mL |

| 11 kg | 0.4 mg | 8 mL |

| 12-13 kg | 0.45 mg | 9 mL |

| 14-17 kg | 0.55 mg | 11 mL |

| 18-21 kg | 0.7 mg | 14 mL |

| 22-25 kg | 0.85 mg | 17 mL |

| 26-29 kg | 0.9 mg | 18 mL |

| 30-33 kg | 1 mg | 20 mL |

| 34-37 kg | 1.15 mg | 23 mL |

| 38-41 kg | 1.25 mg | 25 mL |

| 42-45 kg | 1.4 mg | 28 mL |

| 46-50 kg | 1.6 mg | 32 mL |

| ≥51 kg | 2 mg | 40 mL |

Combination Therapy with Dabrafenib

For patients with BRAF V600E-mutant pLGG, this compound is typically administered in combination with dabrafenib, a BRAF inhibitor. This combination has demonstrated superior efficacy compared to this compound monotherapy in clinical trials, with objective response rates of 25% versus 15% in relapsed/refractory settings, and notably improved progression-free survival (36.9 months versus 16.4 months) [3]. In the upfront setting for newly diagnosed BRAF V600E-mutant pLGG, the combination achieved an objective response rate of 47% compared to 11% with conventional carboplatin/vincristine chemotherapy [1].

When administered in combination, this compound should be given at the same time each day with either the morning or evening dose of dabrafenib to maintain consistent pharmacokinetic interactions [4]. The combination therapy requires careful coordination, as dabrafenib is typically administered twice daily, while this compound is given once daily. This dosing strategy leverages the synergistic inhibition of the MAPK pathway at two distinct nodal points, resulting in more comprehensive pathway suppression and reduced potential for resistance development through paradoxical activation.

Alternative Dosing Schedules

For patients experiencing specific toxicities, particularly severe cutaneous adverse reactions, alternative dosing schedules have been explored in clinical practice. One approach involves a 3-days-on, 1-day-off regimen which has shown efficacy in mitigating rash while maintaining therapeutic effect [5]. In one clinical experience, three teenage patients with pilocytic astrocytoma developed painful grade 3 acneiform rash within 3 weeks of initiating the maximum adult this compound dose of 2 mg daily. After implementing the modified schedule (1.5 mg administered 3-days-on, 1-day-off), these patients experienced no more than grade 1 rash [5].

This alternative scheduling approach may be particularly relevant for adolescent and young adult patients who appear more susceptible to severe dermatologic toxicities. However, it is important to note that limited data exists on the long-term efficacy of modified scheduling, and there are reports of disease progression in some patients following implementation of alternative schedules [5]. Therefore, dose frequency modification should be carefully considered based on individual patient tolerance and disease response, with close monitoring for potential impact on treatment efficacy.

Pharmacokinetics and Therapeutic Drug Monitoring

Pharmacokinetic Profile and Variability

This compound exhibits significant inter-individual pharmacokinetic variability in pediatric patients, necessitating careful therapeutic monitoring. Recent real-world pharmacokinetic data from pediatric patients with low-grade gliomas revealed a mean trough concentration (Cmin) of 8.82 ng/mL, with approximately 64.6% of samples falling within the target therapeutic range of 8-15 ng/mL, while 35.4% were below this range [6]. This target range was established based on average exposure reported in the largest pediatric study, reflecting concentrations associated with optimal efficacy and acceptable toxicity.

The absorption and metabolism of this compound follow complex patterns that contribute to this variability. This compound is administered orally and demonstrates moderate to high inter-patient variability in exposure. When taken with a high-fat meal, the systemic exposure (AUC) and peak concentration (Cmax) can decrease by approximately 70% and 50%, respectively, underscoring the importance of consistent administration on an empty stomach (at least 1 hour before or 2 hours after a meal) [4]. The drug is extensively metabolized, primarily via deacylation alone or in combination with mono-oxygenation, or in combination with glucuronidation, with a median half-life of approximately 4-5 days, supporting once-daily dosing.

Exposure-Response Relationships

Evidence from adult studies and emerging pediatric data indicates a clear exposure-efficacy relationship for this compound, making therapeutic drug monitoring an essential component of treatment optimization [6]. In the pivotal clinical trial that established pediatric dosing, the recommended phase II doses were specifically selected to achieve drug exposures similar to those associated with efficacy in adults, confirming the translational relevance of exposure targets across age groups [3].

Table 3: Therapeutic Drug Monitoring Parameters for this compound in Pediatric LGG

| Parameter | Target Range | Clinical Significance | Monitoring Frequency |

|---|---|---|---|

| Trough Concentration (Cmin) | 8-15 ng/mL | Below range may reduce efficacy; above may increase toxicity | First 4 weeks, then every 8-12 weeks |

| AUC (Area Under Curve) | Comparable to adult exposure | Ensures pediatric dosing achieves therapeutic levels | Once steady-state reached (∼2 weeks) |

| Tolerability Assessment | Management of class-specific toxicities | Guide dose modifications while maintaining efficacy | Continuous clinical assessment |

The relationship between drug exposure and treatment-related toxicities further supports the need for monitoring. In the real-world pharmacokinetic study, 84.2% of patients experienced treatment-related toxicities, predominantly skin and subcutaneous tissue disorders, though the direct correlation with specific exposure levels requires further investigation [6]. This high incidence of adverse events underscores the delicate balance between maintaining therapeutic efficacy and minimizing toxicity through precise dosing and monitoring.

Efficacy and Clinical Response Data

Clinical Trial Outcomes

The efficacy of this compound in pediatric low-grade glioma has been established through several clinical trials, with response rates varying based on treatment context (relapsed/refractory versus upfront) and therapeutic approach (monotherapy versus combination). In the phase I/II study (NCT02124772) that included 139 pediatric patients with relapsed/refractory malignancies, the independently assessed objective response rates were 15% (95% CI, 1.9 to 45.4) for this compound monotherapy and 25% (95% CI, 12.1 to 42.2) for combination therapy with dabrafenib in patients with BRAF V600E-mutant glioma [3]. The median progression-free survival was significantly longer for the combination group compared to monotherapy (36.9 months versus 16.4 months).

In the upfront setting for newly diagnosed BRAF V600E-mutant pLGG, a randomized phase II trial comparing dabrafenib/trametinib combination to carboplatin/vincristine chemotherapy demonstrated dramatically improved outcomes with the targeted approach. The combination achieved an overall response rate of 47% compared to 11% with chemotherapy, with clinical benefit (at least stable disease for >24 weeks) observed in 86% of patients receiving targeted therapy versus 46% in the chemotherapy group [1]. These practice-changing results led to FDA approval of dabrafenib/trametinib for upfront treatment of BRAF V600E-mutant pLGG and established a new standard of care for this molecularly-defined population.

Response Assessment and Monitoring

Radiographic response assessment in pLGG follows specialized criteria, with the Response Assessment in Pediatric Neuro-Oncology (RAPNO) working group criteria being particularly relevant for low-grade gliomas. Disease evaluations should include contrast-enhanced MRI of the brain (with appropriate sequences based on tumor location and characteristics) at baseline, every 8 weeks for the first 24 weeks, and then every 12 weeks thereafter [3]. In addition to radiographic assessment, functional and visual outcomes are critically important, particularly for tumors affecting eloquent areas such as the optic pathway.

The time to response for this compound-based therapies varies, with clinical trials reporting median times to initial response ranging from approximately 3-8 months across different study populations [2]. This relatively slow response pattern differs from conventional chemotherapy and reflects the cytostatic mechanism of action of targeted agents, which may initially manifest as disease stabilization rather than rapid tumor shrinkage. Treatment duration should continue until disease progression or unacceptable toxicity, with some patients deriving clinical benefit from extended therapy over multiple years.

Safety Profile and Dose Modification Protocols

Adverse Event Management

This compound exhibits a characteristic toxicity profile consistent with MEK inhibition class effects. The most common adverse events observed in pediatric patients include skin and subcutaneous tissue disorders (rash, dermatitis acneiform), mucosal inflammation, gastrointestinal disturbances (diarrhea, abdominal pain), and constitutional symptoms (fatigue, pyrexia) [6] [3]. In the real-world pharmacokinetic study, 84.2% of patients experienced treatment-related toxicities, though the majority were manageable with supportive care and dose modifications [6].

Of particular concern in the pediatric population are the dermatologic toxicities, which can significantly impact quality of life and treatment adherence. The previously mentioned 3-days-on, 1-day-off schedule has shown promise in mitigating severe rash while maintaining efficacy [5]. Additionally, cardiac toxicity represents an important consideration, with this compound associated with asymptomatic decreases in left ventricular ejection fraction (LVEF) and, less commonly, symptomatic heart failure. Regular monitoring of cardiac function through echocardiogram or MUGA scan is recommended at baseline and during treatment, typically every 3 months.

Dose Modification Guidelines

Structured dose reduction protocols are essential for managing this compound-related adverse events while preserving therapeutic benefit. The following dose modification framework is recommended for pediatric patients:

Table 4: Dose Modification Guidelines for this compound in Pediatric LGG

| Adverse Event | Severity | Recommended Action |

|---|---|---|

| Cardiac Toxicity | Asymptomatic absolute decrease in LVEF ≥10% from baseline that is below LLN | Withhold for up to 4 weeks; if improved to normal LVEF, resume at lower dose; if not improved, permanently discontinue |

| Symptomatic CHF or absolute decrease in LVEF >20% from baseline that is below LLN | Permanently discontinue | |

| Dermatologic Toxicity | Intolerable Grade 2 or Grade 3/4 | Withhold for up to 3 weeks; if improved, resume at lower dose; if not resolved after 3 weeks, permanently discontinue |

| Severe cutaneous adverse reactions (SCARs) | Permanently discontinue | |

| Ocular Toxicity | Retinal pigment epithelial detachments (RPED) | Withhold for up to 3 weeks; if improved, resume at same or lower dose; if not improved, discontinue or resume at lower dose |

| Retinal vein occlusion | Permanently discontinue | |

| Pulmonary Toxicity | Interstitial lung disease/pneumonitis | Permanently discontinue |

| Febrile Reactions | Fever >104°F or complicated by rigors, hypotension, dehydration, or renal failure | Withhold until fever resolves for at least 24 hours, then resume at lower dose or permanently discontinue |

| Other Adverse Reactions | Intolerable Grade 2 or any Grade 3 | Withhold until improves to Grade 0-1, then resume at lower dose; if not improved, permanently discontinue |

| First occurrence of any Grade 4 | Withhold until improves to Grade 0-1, then resume at lower dose or permanently discontinue | |

| Recurrent Grade 4 | Permanently discontinue |

For pediatric patients receiving the oral solution formulation, specific dose reduction schedules are recommended based on the starting dose. For example, patients starting at 0.3 mg daily would reduce first to 0.25 mg daily, then to 0.15 mg daily if further reduction is needed. Therapy should be permanently discontinued if patients are unable to tolerate this compound after two dose reductions [7].

Administration and Practical Considerations

Administration Guidelines

Proper administration techniques are crucial for ensuring optimal this compound exposure and efficacy. The drug should be administered orally once daily on an empty stomach, at least 1 hour before or 2 hours after a meal [4] [8]. This recommendation is based on pharmacokinetic studies demonstrating significantly reduced absorption when taken with food, particularly high-fat meals. Patients should swallow tablets whole with a full glass of water; the tablets should not be chewed, crushed, or broken due to the potential for altered pharmacokinetics.

For patients using the oral solution formulation, careful preparation and administration are essential. The solution should be constituted according to manufacturer instructions, using the provided dosing syringe with 0.05 mL graduations for accurate measurement [7]. If a dose is missed, it should be taken as soon as possible unless it is less than 12 hours until the next scheduled dose, in which case the missed dose should be skipped [4]. This approach helps maintain consistent dosing intervals and steady-state drug concentrations.

Storage and Handling

This compound requires specific storage conditions to maintain stability and potency. The medication should be stored refrigerated at 36°F to 46°F (2°C to 8°C) in its original container with the desiccant intact [4] [8]. It is critical to protect the drug from moisture and light, and patients should be advised not to transfer this compound to pill boxes or other containers, as this could compromise stability. The oral solution, once constituted, has specific storage时限 that should be carefully followed according to the product labeling.

Handling considerations should also address medication safety in the household setting. As this compound is a targeted therapy with specific toxicities, caregivers should be advised to use appropriate precautions when handling the medication, particularly when administering the oral solution to young children. Proper cleaning of dosing syringes and avoidance of contact with crushed or broken tablets are recommended safety measures.

Protocol Implementation and Future Directions

Companion Diagnostic Requirements

Appropriate patient selection for this compound therapy requires confirmatory molecular testing for relevant genetic alterations. For BRAF V600E-mutant pLGG, confirmation of the BRAF V600E mutation in tumor specimens using an FDA-approved test is required prior to treatment initiation [4] [7]. The increasing recognition of other MAPK pathway alterations in pLGG, such as BRAF fusions, NF1 mutations, and other RAF alterations, underscores the importance of comprehensive molecular profiling in pediatric brain tumor patients.

The diagnostic workflow for pediatric low-grade glioma should incorporate both histopathological assessment and molecular characterization. Tissue-based testing remains the gold standard, though liquid biopsy approaches are emerging as complementary tools, particularly for monitoring treatment response and resistance mechanisms. The implementation of next-generation sequencing panels designed for pediatric CNS tumors facilitates identification of not only BRAF V600E mutations but also the broader spectrum of MAPK pathway alterations that may inform treatment selection.

Emerging Research and Combination Strategies

The landscape of this compound use in pediatric low-grade glioma continues to evolve with several promising research directions. Ongoing clinical trials are exploring this compound in various contexts, including novel combination regimens with other targeted agents. For example, the PNOC phase I trial (NCT04485559) is investigating this compound in combination with everolimus (an mTOR inhibitor) for recurrent low-grade and high-grade gliomas [2]. This rational combination targets parallel pathways that may work synergistically to suppress tumor growth.

Additional research focuses on optimizing treatment duration and sequencing of targeted therapies in relation to conventional treatments. The rollover trial NCT03975829 aims to study long-term effects of therapy with dabrafenib, this compound, or their combination in pediatric patients, addressing important questions about the safety and efficacy of extended treatment periods [1]. Furthermore, investigations into mechanisms of resistance and biomarker development may help identify patients most likely to benefit from this compound-based regimens and guide therapy individualization.

The following diagram illustrates the MAPK signaling pathway and this compound's mechanism of action within the context of pediatric low-grade glioma:

Figure 1: MAPK Signaling Pathway and this compound Mechanism of Action

This diagram illustrates the key components of the MAPK pathway frequently altered in pediatric low-grade glioma, highlighting this compound's targeted inhibition of MEK1/2 and the points of pathway dysregulation through BRAF mutations.

Conclusion

This compound represents a significant advancement in the targeted therapy landscape for pediatric low-grade glioma, offering a molecularly-guided approach that aligns with the underlying pathogenesis of these tumors. The established dosing protocols, combining weight-based calculations with age-specific considerations, provide a framework for optimizing therapy while managing class-specific toxicities. The integration of this compound into clinical practice, particularly in combination with dabrafenib for BRAF V600E-mutant pLGG, has demonstrated superior efficacy compared to conventional chemotherapy, establishing a new standard of care for this molecularly-defined population.

Ongoing research continues to refine this compound applications in pediatric neuro-oncology, exploring novel combinations, alternative scheduling, and biomarkers for treatment response. The successful implementation of this compound protocols requires careful attention to therapeutic drug monitoring, proactive management of adverse events, and appropriate molecular characterization of tumors. As the field progresses, these application notes and protocols will continue to evolve, further enhancing the precision medicine approach for children with low-grade gliomas.

References

- 1. Targeted therapy in pediatric central nervous system tumors [frontiersin.org]

- 2. Precision Medicine for Pediatric Glioma and NF1-Associated ... [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of this compound Monotherapy or in ... [pmc.ncbi.nlm.nih.gov]

- 4. Guide + Max this compound , Adjustments - Drugs.com Dosage Dose [drugs.com]

- 5. QOLP-34. dose frequency modification of this compound to mitigate... [pmc.ncbi.nlm.nih.gov]

- 6. Real-world pharmacokinetics of this compound in pediatric low- ... [pubmed.ncbi.nlm.nih.gov]

- 7. Mekinist (this compound) dosing, indications, interactions, ... [reference.medscape.com]

- 8. (oral route) - Side effects & this compound - Mayo Clinic dosage [mayoclinic.org]

Application Note: Trametinib for NF1-Associated Plexiform Neurofibromas

Scientific Rationale

Neurofibromatosis type 1 (NF1) is an autosomal dominant disorder caused by mutations in the NF1 gene, which encodes neurofibromin, a key negative regulator of the RAS/MAPK signaling pathway [1] [2]. Loss of neurofibromin function leads to constitutive activation of this pathway, driving cell proliferation and survival, which underlies the formation of plexiform neurofibromas (PNs) [1] [3]. Trametinib is a potent, selective, and reversible inhibitor of MEK1 and MEK2 kinases within the MAPK pathway, offering a mechanism-based therapeutic strategy for inoperable PNs [1] [4].

Clinical Efficacy Evidence

A 2022 meta-analysis and several clinical case series provide quantitative evidence of this compound's efficacy. The table below summarizes key outcomes for NF1-related PNs and low-grade gliomas (LGGs).

Table 1: Summary of this compound Clinical Efficacy in NF1-Related Tumors

| Study / Analysis Type | Tumor Type | Patient Number | Key Efficacy Outcomes | Notes |

|---|

| Meta-analysis (2022) [1] | NF1-related nerve tumors | 92 (from 8 studies) | Pooled ORR: 45.3% (95% CI: 28.9–62.1%) Pooled DCR: 99.8% (95% CI: 95.5–100%) | Included pNFs and LGGs; very low to moderate quality of evidence. | | Case Series (2021) [4] | Advanced PNF or Refractory PLGG | 6 children | All patients had partial response (PR) or stable disease (SD). | Two patients with life-threatening PNF had significant clinical improvement and developmental catch-up. | | Case Report (2024) [2] | NF1-mutant GIST | 1 adult | Partial Response (PR) per Choi criteria after 4 months of treatment. | Response sustained for >10 months; first report of MEK inhibitor efficacy in NF1-GIST. |

- Objective and Disease Control Rates: The high disease control rate indicates this compound's strong ability to halt tumor progression [1].

- Tumor Volume Reduction: Volumetric MRI analyses in clinical studies consistently show significant tumor shrinkage, with a partial response often defined as a ≥20% decrease in tumor volume [1] [4].

- Clinical Benefits: Beyond radiographic response, treatment correlates with meaningful clinical improvements such as relief of pain, reduction in disfigurement, reversal of airway compression, and improved functional status [4].

Safety and Tolerability Profile

This compound's safety profile is generally considered satisfactory and manageable in both pediatric and adult populations [1] [4]. The most common adverse events (AEs) are typically low-grade.

Table 2: Common Adverse Events and Management Strategies

| Adverse Event | Incidence (from meta-analysis) [1] | Typical Grade | Management Strategies |

|---|---|---|---|

| Paronychia | 60.7% (95% CI: 48.8–72.7%) | 1-2 | Topical antiseptics/antibiotics; proper nail care [4]. |

| Dermatitis | Frequently reported [4] | 1-2 | Topical corticosteroids; oral doxycycline for more severe cases [5]. |

| Skin Rash | Frequently reported [5] | 1-3 | Topical corticosteroids; dose reduction or temporary interruption for grade 3 [5]. |

| CPK Increase | Case report [2] | 3 | Asymptomatic; managed with dose interruption and reduction (e.g., from 2mg to 1.5mg) [2]. |

| Fatigue / Myalgia | Case report [2] | 1-2 | Supportive care; generally tolerable [2]. |

Experimental and Clinical Protocols

Recommended Dosing Protocol

- Standard Dose:

- Dosage Forms: Available as tablets or an oral solution [6].

- Dose Modification: Based on tolerance. For recurrent grade 3 AEs, dose reduction (e.g., to 1.5 mg or 1 mg daily in adults) is effective in maintaining therapy while managing toxicity [2].

Response Assessment Methodology

- Primary Endpoint: Volumetric partial remission, defined as a ≥20% reduction in tumor volume from baseline assessed by MRI [1] [6].

- Imaging Schedule: Volumetric MRI is typically performed at baseline and repeated at scheduled intervals (e.g., 18 and 30 months during treatment) [6].

- Response Criteria:

Patient Monitoring Protocol

- Baseline and Periodic Assessments:

Mechanism of Action and Workflow

The diagram below illustrates the mechanistic rationale and a generalized translational research workflow for evaluating this compound in NF1 models.

Conclusion and Future Perspectives

This compound represents a promising targeted therapy for NF1 patients with inoperable plexiform neurofibromas, backed by a strong mechanistic rationale and growing clinical evidence of its ability to provide disease control and tumor shrinkage with a manageable safety profile.

Future work should focus on optimizing treatment duration, identifying predictive biomarkers for response, and exploring combination therapies to enhance efficacy and overcome potential resistance. The ongoing development of other MEK inhibitors like selumetinib and mirdametinib further validates this therapeutic approach for NF1 [7] [3].

References

- 1. Efficacy and Safety of this compound in Neurofibromatosis Type... [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of this compound in Neurofibromatosis Type 1 ... [pmc.ncbi.nlm.nih.gov]

- 3. Novel molecular targeted therapies for patients with ... [sciencedirect.com]

- 4. This compound therapy for children with neurofibromatosis type ... [pmc.ncbi.nlm.nih.gov]

- 5. Case Report: this compound in the treatment of patients with ... [frontiersin.org]

- 6. Treatment of NF -related 1 with plexiform ... neurofibroma this compound [portal.research.lu.se]

- 7. Mirdametinib approval for neurofibromatosis type 1 with ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Trametinib-Dabrafenib Combination in BRAF V600E Glioma

Introduction to Targeted Therapy in BRAF-Mutant Glioma

BRAF V600E mutations represent a critical oncogenic driver in a significant subset of gliomas, particularly in pediatric populations where they occur in approximately 20% of low-grade gliomas (LGGs) and 10% of high-grade gliomas (HGGs) [1] [2]. These mutations lead to constitutive activation of the MAPK signaling pathway, promoting uncontrolled cellular proliferation and survival [1] [3]. The development of targeted therapies against this specific molecular alteration has transformed the treatment paradigm for BRAF-mutant gliomas, offering new hope for patients who respond poorly to conventional chemoradiotherapy [4]. The combination of dabrafenib (a BRAF inhibitor) and trametinib (a MEK inhibitor) represents a pioneering approach in precision neuro-oncology, demonstrating enhanced efficacy through complementary pathway inhibition [3] [2]. This combination has received FDA approval for treating BRAF V600E-mutant LGG in patients ≥1 year old who require systemic therapy, marking a significant advancement in the field [3].

The clinical rationale for combining these agents stems from the understanding that vertical pathway inhibition provides more complete suppression of MAPK signaling while reducing the emergence of resistance commonly seen with monotherapy [1] [2]. Preclinical models have demonstrated that dual targeting creates a synergistic antitumor effect, leading to more durable responses compared to single-agent therapy [5]. Furthermore, the combination has shown efficacy in challenging clinical scenarios, including infants with inoperable LGG and patients with high-grade histologies, expanding the therapeutic arsenal against these molecularly-defined CNS tumors [4] [6].

Mechanism of Action & Signaling Pathway

Molecular Pharmacology

The This compound-dabrafenib combination exerts its therapeutic effect through coordinated inhibition of critical components in the MAPK pathway, a key regulator of cell proliferation, differentiation, and survival [3] [2]. Dabrafenib is a reversible, selective ATP-competitive inhibitor that specifically targets mutant BRAF kinases, including BRAF V600E, V600K, and V600D variants, with higher affinity than wild-type BRAF [2]. By binding to the ATP-binding site of mutant BRAF, dabrafenib prevents constitutive kinase activity and downstream signaling through MEK and ERK [2]. This compound functions as a reversible, allosteric inhibitor of MEK1 and MEK2, key kinases that serve as convergence points in the MAPK pathway [2]. Its unique mechanism involves binding adjacent to the ATP-binding pocket, locking MEK in an inactive conformation and preventing ERK phosphorylation and activation [2].

The synergistic interaction between these agents arises from their complementary targeting of sequential nodes in the same pathway, creating a more profound and sustained suppression of MAPK signaling than either agent alone [2]. This dual inhibition not only enhances antitumor efficacy but also reduces the likelihood of resistance mechanisms that frequently emerge with monotherapy, such as paradoxical MAPK pathway activation or alternative signaling adaptations [1] [5]. The combination has demonstrated particular effectiveness in overcoming compensatory mechanisms that tumors employ to bypass single-agent inhibition, resulting in more durable clinical responses [2].

Pathway Visualization

Figure 1: MAPK Signaling Pathway and Therapeutic Inhibition. The diagram illustrates how BRAF V600E mutation causes constitutive activation of the MAPK pathway, leading to uncontrolled cell proliferation. Dabrafenib directly inhibits mutant BRAF V600E, while this compound targets downstream MEK1/2, providing dual pathway suppression.

Clinical Efficacy Data

Objective Response and Survival Outcomes

The This compound-dabrafenib combination has demonstrated substantial clinical efficacy across multiple studies involving patients with BRAF V600E-mutant glioma [1] [3] [2]. In a pivotal phase I/II study that included 49 patients with BRAF V600-mutant glioma (47 with LGG), the independently assessed objective response rate (ORR) was 25% (95% CI, 12.1 to 42.2) for the combination therapy compared to 15% (95% CI, 1.9 to 45.4) for this compound monotherapy [1]. A more recent randomized trial in 110 pediatric patients with BRAF V600E-mutant LGG demonstrated significantly enhanced outcomes with the combination compared to conventional chemotherapy (carboplatin plus vincristine), with ORR of 46.6% versus 10.8% after at least 32 weeks of treatment [3]. The duration of response was 23.7 months with dabrafenib/trametinib compared to not estimable with chemotherapy, while progression-free survival (PFS) was significantly longer with the targeted combination (20.1 months vs. 7.4 months) [3].

For high-grade gliomas, the combination has shown promise particularly when used in the upfront setting. A multi-institutional retrospective study of BRAF-mutant pediatric HGG patients treated with upfront BRAF±MEK inhibitors reported superior survival outcomes compared to historical controls, with three-year progression-free and overall survival rates of 65% and 82%, respectively [4]. A meta-analysis of eight studies reported a median PFS of 6.10 months and median overall survival of 22.73 months across BRAF V600-mutant glioma patients treated with dabrafenib and/or this compound [7]. The clinical benefit appears particularly pronounced in LGG compared to HGG, though both histologic subtypes demonstrate meaningful responses to therapy [2].

Comparative Efficacy Analysis

Table 1: Efficacy Outcomes of Dabrafenib and this compound in BRAF V600E Glioma

| Study Type | Patient Population | Sample Size | ORR (%) | Median PFS | Median OS | Reference |

|---|---|---|---|---|---|---|

| Phase I/II Trial | Pediatric LGG (combination) | 36 | 25.0 | Not reported | Not reported | [1] |

| Phase I/II Trial | Pediatric LGG (monotherapy) | 13 | 15.0 | Not reported | Not reported | [1] |

| Randomized Trial | Pediatric LGG (combination) | 110 | 46.6 | 20.1 months | Not reached | [3] |

| Randomized Trial | Pediatric LGG (chemotherapy) | 110 | 10.8 | 7.4 months | Not reported | [3] |

| Retrospective Study | Pediatric HGG (upfront combo) | 19 | Majority responded | 3-year PFS: 65% | 3-year OS: 82% | [4] |

| Meta-analysis | Mixed glioma (combo + mono) | 8 studies | 39.0 (pooled ORR) | 6.10 months | 22.73 months | [7] |

Table 2: Response Rates by Therapy Type in BRAF V600E Glioma

| Therapy Type | Complete Response Rate | Partial Response Rate | Stable Disease Rate | Adverse Event Discontinuation | Reference |

|---|---|---|---|---|---|

| Dabrafenib + this compound | 18% (pooled) | 30% (pooled) | Not reported | 22% | [1] [7] |

| This compound Monotherapy | Not reported | Not reported | Not reported | 54% | [1] |

| Conventional Chemotherapy | Lower than combo | Lower than combo | Not reported | Not reported | [3] |

The comparative efficacy data clearly demonstrates the advantage of combination therapy over both monotherapy and conventional chemotherapy [1] [3]. The pooled analysis from the meta-analysis showed a pooled complete response rate of 18% and partial response rate of 30% for combination therapy across studies [7]. Notably, the adverse event-related treatment discontinuations were more common with monotherapy (54%) compared to combination therapy (22%), suggesting that the combination may offer not only superior efficacy but also better tolerability [1]. This improved tolerability profile is clinically significant, as it enables longer treatment duration and potentially enhanced disease control [1] [2].

Dosing Protocols & Administration

Weight-Based Dosing Guidelines

Dabrafenib and this compound dosing in pediatric patients follows specific weight-based protocols to ensure optimal target exposure while minimizing toxicity [1] [3]. The recommended phase II dose of this compound, when used in combination with dabrafenib, is 0.032 mg/kg once daily for patients aged < 6 years and 0.025 mg/kg once daily for patients aged ≥ 6 years [1]. Dabrafenib dosing in the combination follows the previously established monotherapy recommendations, with adjustments based on patient age and weight [1] [3]. For precise weight-based administration, the following dosing schedules are recommended:

Table 3: Weight-Based Dosing Recommendations for Dabrafenib and this compound

| Body Weight | Dabrafenib Dose | Dabrafenib Formulation | This compound Dose | This compound Formulation |

|---|---|---|---|---|

| < 26 kg | Specific dose by age: <12y: 5.25 mg/kg/dose; ≥12y: 4.5 mg/kg/dose | Oral suspension (10 mg tablets for suspension) | <6 years: 0.032 mg/kg; ≥6 years: 0.025 mg/kg | Oral solution |

| 26-37 kg | 75 mg twice daily | Capsules | 1 mg once daily | Tablets |

| 38-50 kg | 100 mg twice daily | Capsules | 1.5 mg once daily | Tablets |

| > 50 kg | 150 mg twice daily | Capsules | 2 mg once daily | Tablets |

Both medications should be administered orally, with dabrafenib given twice daily and this compound once daily, preferably at consistent times each day [3]. The drugs should be taken 1 hour before or 2 hours after a meal to ensure consistent absorption, as food can significantly affect bioavailability [3] [2]. Treatment should continue until disease progression, unacceptable toxicity, or loss of clinical benefit as determined by the treating physician [1] [3]. For patients who are unable to swallow capsules or tablets, alternative formulations including oral suspensions and solutions are available, ensuring accurate dosing across all pediatric age groups [3].

Treatment Duration and Modifications

The optimal treatment duration for the dabrafenib-trametinib combination in BRAF V600E glioma remains an area of ongoing investigation, though current evidence supports continued treatment until disease progression or unacceptable toxicity [1] [4]. In clinical studies, treatment has been maintained for extended periods, with some patients receiving therapy for several years [1] [6]. The time to initial response typically occurs within 4 months of treatment initiation, though some patients may exhibit earlier responses [7] [6]. For patients experiencing adverse events, dose modifications including interruption, reduction, or discontinuation may be necessary based on the severity and type of toxicity [1] [3].

Notably, evidence suggests that discontinuation of therapy may lead to rapid disease progression, as observed in a case series where 76.5% (13 of 17) of patients with pediatric LGG experienced progression at a median of 2.3 months after stopping BRAF inhibitor therapy [6]. This highlights the importance of maintaining treatment in responding patients and carefully weighing the risks and benefits of therapy discontinuation [6] [2]. For patients requiring dose reduction, a systematic approach should be followed, with specific guidelines provided in the prescribing information for managing adverse events of different grades [3].

Safety Profile & Adverse Event Management

Common and Serious Adverse Events

The safety profile of dabrafenib and this compound combination therapy is characterized by manageable but clinically significant adverse events that require careful monitoring and proactive management [1] [3]. The most frequent adverse effects observed in pediatric patients include pyrexia (66%), rash (54%), headache (40%), vomiting (38%), musculoskeletal pain (36%), fatigue (31%), dry skin (31%), diarrhea (30%), nausea (26%), epistaxis and other bleeding events (25%), abdominal pain (24%), and dermatitis acneiform (23%) [3]. Most of these events are mild to moderate in severity, though grade 3-4 adverse events can occur and may require dose modification or temporary treatment interruption [1] [3].

The dose-limiting toxicities observed with this compound monotherapy during dose escalation included mucosal inflammation (n=3) and hyponatremia (n=2), though no dose-limiting toxicities were reported with combination therapy in the phase I portion of the study [1]. Importantly, treatment-related discontinuations were more common with monotherapy (54%) compared to combination therapy (22%), suggesting that the combination may offer a more favorable therapeutic index despite targeting multiple pathway components [1]. Serious but less common adverse events include decreased neutrophil counts, elevated liver enzymes (increased alanine aminotransferase and aspartate aminotransferase), cardiac toxicity, ocular disorders (retinal vein occlusion), and new primary malignancies [3] [2].

Management Strategies

Table 4: Management Guidelines for Common Adverse Events

| Adverse Event | Prevention Strategies | Management Approaches | Dose Modification Requirements |

|---|---|---|---|

| Pyrexia | Regular monitoring, patient education | Antipyretics (acetaminophen), hydration, evaluate for infection | Interrupt both drugs for fever ≥38.5°C; resume at same or reduced dose when resolved |

| Rash | Moisturizers, sun protection | Topical corticosteroids, antihistamines | Interrupt this compound for severe cases; resume at reduced dose |

| Headache | Assess frequency and characteristics | Standard analgesics, neurological evaluation | Interrupt for severe or persistent headache; consider dose reduction |

| Gastrointestinal Toxicity | Take with food if tolerated | Antiemetics, antidiarrheals, hydration | Interrupt for severe cases; resume at reduced dose when improved |

| Elevated Liver Enzymes | Regular liver function monitoring | Evaluate other hepatotoxic medications | Interrupt both drugs for grade 2+; resume at reduced dose when improved |

| Ocular Toxicity | Baseline ophthalmologic exam | Prompt specialist referral | Interrupt for visual disturbances; permanent discontinuation for RVO |

| Hemorrhagic Events | Monitor for signs of bleeding | Supportive care based on severity and location | Interrupt for grade 3+ hemorrhage; resume at reduced dose if resolved |

Proactive patient education is essential for early recognition and management of adverse events [3] [2]. Patients and caregivers should be informed about the most common adverse effects and provided with specific guidance on when to seek medical attention [3]. For pyrexia, which affects the majority of patients, preventive measures include maintaining adequate hydration and regular temperature monitoring [3]. For cutaneous reactions, sun protection and regular use of moisturizers can reduce the frequency and severity of skin toxicity [3] [2]. Routine monitoring should include complete blood counts, liver function tests, and ophthalmologic evaluations at baseline and periodically during treatment [3] [8].

Research Applications & Experimental Protocols

In Vitro Assessment Protocols